Fmoc-D-Tyr(2,6-diMe)-OH.DCHA

Description

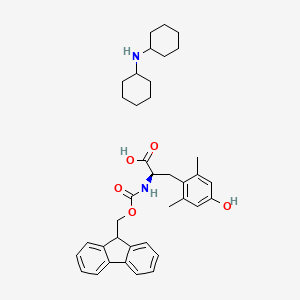

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO5.C12H23N/c1-15-11-17(28)12-16(2)22(15)13-24(25(29)30)27-26(31)32-14-23-20-9-5-3-7-18(20)19-8-4-6-10-21(19)23;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-12,23-24,28H,13-14H2,1-2H3,(H,27,31)(H,29,30);11-13H,1-10H2/t24-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPDRSXDCFIQCAL-GJFSDDNBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C)O.C1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C)O.C1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H48N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 2,6 Dimethyltyrosine Analogs

Strategies for the Stereoselective Synthesis of D-2,6-Dimethyltyrosine Scaffolds

The creation of the D-enantiomer of 2,6-dimethyltyrosine requires specialized asymmetric synthesis techniques to control the stereochemistry at the α-carbon. The steric hindrance imposed by the two methyl groups on the aromatic ring presents a significant synthetic challenge. researchgate.net Several successful strategies have been developed to overcome this, yielding the desired D-isomer with high enantiomeric purity.

One prominent method is the asymmetric hydrogenation of a dehydroamino acid precursor. This approach utilizes a chiral catalyst, which directs the addition of hydrogen across the double bond from a specific face, thereby establishing the desired stereocenter. Another effective strategy involves the stereocontrolled alkylation of a chiral glycine enolate equivalent. In this method, a chiral auxiliary directs the approach of the 2,6-dimethylbenzyl halide electrophile, ensuring the formation of the D-amino acid configuration. A microwave-assisted Negishi coupling has also been reported as a key carbon-carbon bond-forming step in a short, three-step synthesis of the protected amino acid. researchgate.net

Table 1: Comparison of Stereoselective Synthetic Strategies

| Methodology | Key Features | Advantages |

|---|---|---|

| Asymmetric Hydrogenation | Use of a chiral catalyst (e.g., Rh-based) with a prochiral enamide substrate. | High enantioselectivity, potential for scalability. |

| Stereocontrolled Alkylation | Employs a chiral auxiliary to direct alkylation of a glycine-derived nucleophile. | Good stereocontrol, versatile for different side chains. |

| Negishi Coupling | Microwave-assisted cross-coupling of an organozinc reagent with a protected iodotyrosine derivative. | Rapid synthesis, applicable to various unnatural tyrosine derivatives. researchgate.net |

Fmoc-based Protection and Dicyclohexylamine Salt Formation for Research Purity and Handling

To be useful in solid-phase peptide synthesis (SPPS), the α-amino group of D-2,6-dimethyltyrosine must be reversibly protected. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for this purpose. creative-peptides.comaltabioscience.com It is stable under the conditions required for peptide bond formation but can be readily removed under mild basic conditions, typically with piperidine (B6355638), which does not affect the acid-labile protecting groups often found on amino acid side chains. altabioscience.com This orthogonality is a cornerstone of Fmoc-based SPPS. altabioscience.com

The resulting Fmoc-D-Tyr(2,6-diMe)-OH is often an oil or a solid that is difficult to crystallize and purify. To address this, it is converted into its dicyclohexylamine (DCHA) salt. The formation of the DCHA salt offers several advantages:

Improved Crystallinity: DCHA salts of N-protected amino acids are frequently crystalline solids, which facilitates purification by recrystallization. bachem.com

Enhanced Stability and Shelf-life: The salt form is often more stable for long-term storage compared to the free acid. bachem.com

Suppression of Side Reactions: The formation of the dicyclohexylammonium salt moderates the nucleophilicity of the carboxylate group. sci-hub.se This reduces the likelihood of side reactions, such as the formation of oligomeric impurities during the initial Fmoc protection step. sci-hub.se

The DCHA salt is readily converted back to the free acid just before its use in peptide synthesis by treatment with an acid, such as phosphoric acid, followed by extraction. bachem.com

Advanced Derivatization Techniques for Side-Chain Modifications of 2,6-Dimethyltyrosine Derivatives

Further modifications to the 2,6-dimethyltyrosine side chain can be performed to probe structure-activity relationships or to introduce specific functionalities. These derivatizations can target either the aromatic ring or the phenolic hydroxyl group.

The aromatic ring of 2,6-dimethyltyrosine is electron-rich due to the activating hydroxyl and alkyl groups, making it susceptible to electrophilic aromatic substitution (SEAr). wikipedia.orgresearchgate.net However, the positions ortho to the hydroxyl group (positions 3 and 5) are sterically hindered by the adjacent methyl groups. Therefore, electrophilic substitution is directed primarily to these positions. Common SEAr reactions include:

Halogenation: Introduction of bromine or chlorine atoms using appropriate reagents, typically with a Lewis acid catalyst.

Nitration: Addition of a nitro group (-NO2) using nitric acid, which can subsequently be reduced to an amino group for further functionalization.

Friedel-Crafts Reactions: Alkylation or acylation to introduce new carbon-based substituents, although these reactions can be challenging due to the steric hindrance and potential for catalyst poisoning by the phenolic oxygen. lkouniv.ac.in

The phenolic hydroxyl group is a key site for chemical modification that can significantly alter the properties of the amino acid. nih.gov

Etherification: This process involves converting the hydroxyl group (-OH) into an ether (-OR), which can serve as a permanent modification or a protecting group. ambeed.com A common example in peptide chemistry is the formation of a tert-butyl ether, which is stable to the basic conditions of Fmoc removal but cleaved by strong acids like trifluoroacetic acid during the final deprotection step. Other alkyl or aryl groups can be introduced via Williamson ether synthesis.

Sulfation: The addition of a sulfate group to the tyrosine hydroxyl group is a known post-translational modification in nature that can be mimicked synthetically. wikipedia.orgnih.gov This is typically achieved using a sulfating agent like sulfur trioxide pyridine complex. Tyrosine sulfation can play a crucial role in mediating protein-protein interactions. wikipedia.org

Table 2: Examples of Side-Chain Derivatization

| Modification Site | Reaction Type | Reagents / Conditions | Resulting Functional Group |

|---|---|---|---|

| Aromatic Ring | Halogenation | Br₂ / FeBr₃ | Bromo (-Br) |

| Aromatic Ring | Nitration | HNO₃ / H₂SO₄ | Nitro (-NO₂) |

| Phenolic Hydroxyl | Etherification | Isobutylene / H⁺ or Alkyl halide / Base | Alkoxy (-OR) |

| Phenolic Hydroxyl | Sulfation | SO₃-pyridine complex | Sulfate (-OSO₃H) |

Integration of Fmoc D Tyr 2,6 Dime Oh into Peptide and Peptidomimetic Architectures

Solid-Phase Peptide Synthesis (SPPS) Methodologies Incorporating D-2,6-Dimethyltyrosine Residues

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for assembling peptides in a stepwise fashion on a solid support. The Fmoc/tBu strategy is widely favored due to its use of milder reaction conditions compared to older Boc-based methods. nih.govaltabioscience.com The synthesis cycle involves the iterative deprotection of the N-terminal Fmoc group with a mild base (typically a piperidine (B6355638) solution) and subsequent coupling of the next Fmoc-protected amino acid. peptide.com

The incorporation of sterically hindered amino acids like D-2,6-dimethyltyrosine presents specific challenges to this process. The bulky dimethyl-substituted aromatic ring can impede the approach of the activated amino acid to the N-terminus of the growing peptide chain, potentially leading to slow or incomplete coupling reactions. Therefore, standard coupling protocols may be insufficient, necessitating the optimization of reaction conditions to ensure high yields and purity. The use of 2,6-dimethyl-tyrosine is a deliberate design choice to create chi-constrained α-amino acids, which reduces the number of possible side-chain conformers in the final peptide. fishersci.com

Optimization of Coupling Conditions for Fmoc-D-Tyr(2,6-diMe)-OH

To overcome the steric hindrance associated with Fmoc-D-Tyr(2,6-diMe)-OH, the choice of coupling reagents and conditions is critical. Standard carbodiimide (B86325) activators like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) may prove inefficient. More potent activating agents, such as uronium/aminium or phosphonium (B103445) salt-based reagents, are generally required. chempep.com These reagents rapidly convert the Fmoc-amino acid into a highly reactive active ester or acylphosphonium species, facilitating acylation of the sterically crowded N-terminus.

Key considerations for optimizing the coupling of this residue include:

Coupling Reagents : High-potency reagents are preferred. Formulations containing HOBt or its derivatives (e.g., HBTU, TBTU) or OxymaPure (e.g., COMU) are effective at both accelerating the reaction and suppressing racemization. mesalabs.com

Base : A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or 2,4,6-Collidine, is used to facilitate the reaction. Collidine is sometimes recommended over DIPEA as it has been shown to reduce the potential for base-induced racemization, particularly for sensitive residues. chempep.commesalabs.com

Reaction Time and Temperature : Extended coupling times or the use of microwave-assisted synthesis can enhance coupling efficiency. However, prolonged exposure to basic conditions or high temperatures can increase the risk of side reactions, including epimerization. nih.gov

Below is a table summarizing common coupling reagents used in SPPS and their suitability for hindered couplings.

| Coupling Reagent Class | Examples | Suitability for Hindered Couplings | Key Characteristics |

| Uronium/Aminium Salts | HBTU, HATU, HCTU, TBTU | High | Rapid activation, effective for difficult sequences. HATU is particularly potent. |

| Phosphonium Salts | PyBOP, PyAOP | High | Forms highly reactive acylphosphonium esters; less prone to guanidinylation side reactions than uronium salts. |

| Immonium-type Reagents | COMU | Very High | Considered one of the most efficient reagents, with strong racemization suppression. |

| Carbodiimides | DCC, DIC | Moderate | Often used with additives like HOBt or OxymaPure; may be less effective for severely hindered couplings. |

Strategies for Orthogonal Deprotection

Orthogonality in peptide synthesis refers to the use of multiple classes of protecting groups that can be removed under different chemical conditions without affecting the others. ub.edu This strategy is essential for synthesizing complex peptides, such as cyclic peptides, branched peptides, or those with post-translational modifications. sigmaaldrich.com In the context of the Fmoc/tBu strategy, the N-terminal Fmoc group is base-labile (removed by piperidine), while the side-chain protecting groups (like t-Butyl on the Tyr hydroxyl) are acid-labile (removed by Trifluoroacetic acid, TFA). altabioscience.com

For more complex syntheses involving Fmoc-D-Tyr(2,6-diMe)-OH, additional orthogonal protecting groups may be required. For instance, if a peptide requires side-chain cyclization or specific labeling at a lysine (B10760008) residue, a lysine derivative with a protecting group that is stable to both piperidine and TFA would be used. The selective removal of this third group on-resin allows for specific modification of the lysine side chain. sigmaaldrich.com A recently reported method even describes a novel strategy for Fmoc deprotection using hydrogenolysis, adding another layer of tunable orthogonality for sensitive molecules. nih.gov

The table below details common orthogonal protecting groups compatible with Fmoc-SPPS.

| Protecting Group | Abbreviation | Cleavage Conditions | Stability |

| Allyloxycarbonyl | Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) in the presence of a scavenger. thaiscience.info | Stable to acids (TFA) and bases (piperidine). sigmaaldrich.com |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2-5% hydrazine (B178648) in DMF. sigmaaldrich.com | Stable to acids (TFA) and mild bases (piperidine). |

| 4-Methyltrityl | Mtt | 1-2% TFA in DCM (mildly acidic conditions). sigmaaldrich.com | Stable to bases (piperidine) and Pd(0). |

| Azido | N₃ | Reduction with phosphines (e.g., PMe₃) or thiols. sigmaaldrich.com | Stable to acids (TFA) and bases (piperidine). |

Solution-Phase Peptide Synthesis Approaches

While SPPS is dominant, solution-phase peptide synthesis remains a viable and sometimes advantageous strategy, particularly for the large-scale production of shorter peptides or for fragment condensation approaches. ub.edu In this method, protected amino acids are coupled in an organic solvent, and the product is isolated and purified after each step through extraction, precipitation, or crystallization.

The use of Fmoc-D-Tyr(2,6-diMe)-OH in solution-phase synthesis follows the same fundamental principles of activation and coupling as in SPPS. The carboxylic acid is activated (e.g., using DCC/HOBt or HATU), followed by reaction with the free amine of another amino acid or peptide fragment. delivertherapeutics.com The key difference lies in the purification and handling of intermediates, which can be more labor-intensive than the simple filtration and washing steps of SPPS. However, it offers greater flexibility in the choice of protecting groups and can be more easily scaled up for industrial production.

Genetic Code Expansion and Ribosomal Incorporation of Non-Canonical Amino Acids (General Context)

Genetic code expansion is a powerful technique that enables the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins during ribosomal translation. frontiersin.org This technology fundamentally reprograms the cellular protein synthesis machinery to utilize building blocks beyond the 20 canonical amino acids. nih.govresearchgate.net

The core components of this system are an "orthogonal pair" consisting of an aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). oregonstate.edu This pair is engineered to be orthogonal, meaning it functions independently of the host cell's endogenous aaRS/tRNA pairs and does not cross-react with them. oregonstate.edu The process generally involves the following steps:

Codon Reassignment : A codon, typically a stop codon like UAG (amber), is repurposed to encode the ncAA. nih.gov

Engineered aaRS : An orthogonal synthetase is evolved or designed to specifically recognize the desired ncAA and charge it onto the orthogonal tRNA.

Orthogonal tRNA : The corresponding tRNA is engineered with an anticodon that recognizes the reassigned codon (e.g., CUA for UAG) but is not recognized by any of the cell's native synthetases. biorxiv.org

When the gene for the target protein (containing the repurposed codon at the desired site), the orthogonal aaRS, and the orthogonal tRNA are all expressed in a cell that is supplied with the ncAA, the ribosome will read the repurposed codon and incorporate the ncAA into the growing polypeptide chain. nih.gov This methodology has been used to incorporate hundreds of ncAAs with diverse functionalities into proteins in both prokaryotic and eukaryotic cells. frontiersin.org

Rational Design Principles for Peptidomimetic Integration

The inclusion of Fmoc-D-Tyr(2,6-diMe)-OH in a peptide sequence is a deliberate strategy rooted in the principles of rational peptidomimetic design. mdpi.com Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to overcome their inherent limitations, such as poor metabolic stability and high conformational flexibility. rsc.org

The key design principles motivating the use of D-2,6-dimethyltyrosine are:

Conformational Constraint : The two methyl groups on the aromatic ring severely restrict the rotational freedom of the side chain (i.e., the χ₁ and χ₂ dihedral angles). This constraint can lock the peptide backbone into a specific, biologically active conformation, which can lead to increased receptor affinity and selectivity. nih.gov

Increased Proteolytic Stability : Natural proteases are stereospecific and primarily recognize L-amino acids. The presence of a D-amino acid at a potential cleavage site significantly hinders enzymatic degradation, thereby increasing the in vivo half-life of the peptide.

Modulation of Receptor Interactions : The bulky, conformationally fixed side chain can be used to probe or optimize interactions with a biological target. By altering the shape and electronic properties of the side chain, it is possible to enhance binding affinity or switch a molecule's activity, for example, from an agonist to an antagonist. nih.gov

These rational design approaches allow chemists to fine-tune the pharmacological properties of peptides, transforming them into more potent and drug-like therapeutic candidates. chemrxiv.orgchemrxiv.org

| Design Principle | Structural Consequence of using D-Tyr(2,6-diMe) | Functional Outcome |

| Conformational Constraint | Restricted rotation of the aromatic side chain. | Pre-organization into a bioactive conformation; increased receptor affinity and selectivity. |

| Enzymatic Stability | D-amino acid configuration is not recognized by most proteases. | Enhanced resistance to degradation; longer biological half-life. |

| Pharmacophore Modification | Altered shape and volume compared to natural tyrosine. | Optimized binding interactions with the target receptor; potential to modulate activity (e.g., agonist vs. antagonist). |

Conformational Analysis and Stereochemical Impact of D 2,6 Dimethyltyrosine in Peptides

Influence of the 2,6-Dimethyl Substituents on Aromatic Ring Rotational Freedom (χ-space)

The rotational freedom of the aromatic side chain of tyrosine is defined by two dihedral angles: χ1 (N-Cα-Cβ-Cγ) and χ2 (Cα-Cβ-Cγ-Cδ1). In unsubstituted tyrosine, these angles can adopt several low-energy conformations. However, the introduction of two methyl groups at the 2 and 6 positions of the phenyl ring in D-2,6-dimethyltyrosine creates significant steric hindrance, which drastically restricts the rotation around the Cβ-Cγ bond (χ2). This steric clash between the ortho-methyl groups and the peptide backbone forces the aromatic ring into a more defined orientation.

Computational studies and spectroscopic analyses of peptides containing 2,6-disubstituted aromatic amino acids suggest a significant increase in the energy barrier for rotation around the χ2 angle. This restriction in χ-space reduces the conformational entropy of the peptide, which can be advantageous for stabilizing specific folded structures. The preferred χ1 and χ2 angles for D-2,6-dimethyltyrosine are dictated by the need to minimize steric interactions, leading to a more limited set of allowed rotameric states compared to its unsubstituted counterpart.

Table 1: Representative Rotational Energy Barriers for Aromatic Amino Acid Side Chains

| Amino Acid | Dihedral Angle | Rotational Energy Barrier (kcal/mol) |

|---|---|---|

| D-Tyrosine | χ2 | 1.5 - 2.5 |

Note: The energy barrier for D-2,6-Dimethyltyrosine is an estimation based on data from sterically hindered analogs, as specific experimental data is limited.

D-Amino Acid Stereochemistry and its Effect on Peptide Secondary Structures

The incorporation of a D-amino acid into a peptide chain composed of L-amino acids inherently disrupts the formation of right-handed α-helices, which are the most common helical structures in natural proteins. The side chain of a D-amino acid projects from the peptide backbone in a different direction compared to an L-amino acid, leading to unfavorable steric interactions within the right-handed helical conformation.

Instead of promoting α-helices, D-amino acids are well-known inducers of β-turns, which are secondary structure elements that reverse the direction of the polypeptide chain. nih.gov Specifically, D-amino acids are frequently found at the i+1 position of type II' β-turns and the i position of type I' β-turns. The presence of D-2,6-dimethyltyrosine, with its inherent D-configuration, strongly predisposes a peptide sequence to adopt such turn structures. This effect is further amplified by the steric bulk of the 2,6-dimethylphenyl group, which can further stabilize the turn conformation through favorable non-covalent interactions with neighboring residues.

Table 2: Common β-Turn Types and Preferred Amino Acid Positions

| β-Turn Type | i Position | i+1 Position | i+2 Position | i+3 Position |

|---|---|---|---|---|

| Type I' | L-amino acid | L-amino acid | D-amino acid | L-amino acid |

| Type II' | L-amino acid | D-amino acid | L-amino acid | L-amino acid |

Conformational Constraints Imposed by D-2,6-Dimethyltyrosine in Cyclic and Linear Peptides

The combination of restricted side-chain rotation and the propensity to induce turns makes D-2,6-dimethyltyrosine a powerful tool for imposing conformational constraints in both linear and cyclic peptides.

In cyclic peptides , the conformational constraints are even more pronounced. The rigidity of the D-2,6-dimethyltyrosine residue significantly reduces the number of accessible conformations for the entire cyclic backbone. gla.ac.uk This leads to a more well-defined and stable three-dimensional structure. By strategically placing D-2,6-dimethyltyrosine within a cyclic peptide sequence, it is possible to design molecules with specific and predictable conformations, which is crucial for applications such as drug design and molecular recognition. NMR studies on cyclic peptides containing β-turn mimics have shown that these constrained structures exhibit well-defined conformations in solution. nih.gov

Role in Inducing and Stabilizing Specific Peptide Folded Conformations

The structural features of D-2,6-dimethyltyrosine—its D-stereochemistry and sterically hindered side chain—work in concert to not only induce but also stabilize specific folded peptide conformations. The induction of β-turns is a primary mechanism by which this amino acid promotes folding. Once the turn is formed, the bulky and rigid 2,6-dimethylphenyl group can act as a molecular scaffold, organizing the surrounding peptide chain.

The stabilization of these folded states arises from several factors:

Reduced Conformational Entropy: As discussed, the restricted rotation of the side chain reduces the conformational flexibility of the unfolded state, making the folded state more thermodynamically favorable.

Favorable van der Waals Interactions: The large aromatic side chain can engage in favorable van der Waals interactions with other hydrophobic residues within the peptide, further stabilizing the folded structure.

Hydrophobic Effect: In aqueous environments, the hydrophobic side chain of D-2,6-dimethyltyrosine will tend to be buried within the core of the folded peptide, driving the folding process.

The ability of D-2,6-dimethyltyrosine to induce and stabilize well-defined secondary structures has been exploited in the design of peptidomimetics with enhanced biological activity and stability. By enforcing a specific conformation that is recognized by a biological target, the potency of a peptide can be significantly increased.

Structure Activity Relationship Sar Studies of Peptides Containing D 2,6 Dimethyltyrosine

Impact on Receptor Binding Affinity and Selectivity in Biological Systems (Preclinical Research)

The introduction of D-Dmt into peptide sequences has been shown to significantly alter their interaction with various receptor systems, most notably opioid and neurokinin receptors.

Opioid Peptides as Primary Research Models

The substitution of the N-terminal Tyrosine with Dmt in opioid peptides has been a widely adopted approach to enhance receptor affinity and biological activity. nih.gov This modification has led to the development of analogues with remarkable properties. nih.gov

Research has shown that the incorporation of L-Dmt (the L-enantiomer of D-Dmt) into Leu-enkephalin resulted in a dramatic increase in binding affinity for both mu (µ) and delta (δ) opioid receptors. documentsdelivered.com Specifically, the L-Dmt¹ analog of Leu-enkephalin exhibited a 356-fold increase in affinity for the µ-receptor and a 46-fold increase for the δ-receptor compared to the parent peptide. Similarly, in a potent µ-agonist, Tyr-D-Arg-Phe-βAla-NH₂, the introduction of L-Dmt led to a 69-fold increase in µ-receptor affinity and a 341-fold increase in δ-receptor affinity. documentsdelivered.com These findings underscore the profound impact of Dmt on enhancing the potency of opioid peptides.

In contrast, the incorporation of D-Dmt in the same Leu-enkephalin analog resulted in a slight decrease in affinity for both receptor subtypes. documentsdelivered.com This highlights the stereospecificity of the Dmt modification's influence on receptor interaction.

| Peptide Analog | Receptor Subtype | Binding Affinity (Ki, nM) | Fold Change vs. Parent |

| Leu-enkephalin (Parent) | µ | 2.42 | - |

| δ | 1.43 | - | |

| [L-Dmt¹]Leu-enkephalin | µ | 0.0068 | 356-fold increase |

| δ | 0.031 | 46-fold increase | |

| [D-Dmt¹]Leu-enkephalin | µ | 16.1 | 0.15-fold decrease |

| δ | 5.08 | 0.28-fold decrease | |

| Tyr-D-Arg-Phe-βAla-NH₂ (Parent) | µ | 0.145 | - |

| δ | 385 | - | |

| [L-Dmt¹]Tyr-D-Arg-Phe-βAla-NH₂ | µ | 0.0021 | 69-fold increase |

| δ | 1.13 | 341-fold increase | |

| [D-Dmt¹]Tyr-D-Arg-Phe-βAla-NH₂ | µ | 0.934 | 0.16-fold decrease |

| δ | 105 | 3.67-fold increase |

Data sourced from in vitro radioligand binding assays.

Neurokinin-1 Receptor Antagonism and Multivalent Ligands

The application of Dmt has extended to the development of multivalent ligands that can interact with more than one receptor type. A notable example is the creation of peptides with both δ/µ opioid agonist and neurokinin-1 (NK1) antagonist activities. nih.gov The introduction of Dmt at the first position of a peptide-derived lead compound resulted in a multivalent ligand with improved biological activities. nih.gov This compound demonstrated significant antinociceptive efficacy in vivo, highlighting the utility of Dmt in designing multifunctional peptides. nih.gov

Other Biological Target Systems (e.g., Sweet Receptors)

While the impact of D-2,6-dimethyltyrosine is well-documented in the context of opioid and neurokinin receptors, its application in modulating the activity of peptides targeting other systems, such as sweet taste receptors (T1R2/T1R3), is not extensively reported in publicly available preclinical research. The sweet taste receptor is a heterodimer of two G protein-coupled receptors, T1R2 and T1R3, and has multiple potential ligand binding sites. nih.gov While various peptides have been identified to interact with taste receptors, specific studies detailing the effects of incorporating D-2,6-dimethyltyrosine into these peptides are limited. researchgate.netnih.gov

Modulation of Proteolytic Stability and Metabolic Half-Life in Experimental Models

A significant advantage of incorporating unnatural amino acids like D-Dmt into peptides is the enhancement of their resistance to enzymatic degradation. The presence of D-amino acids can significantly improve the stability of peptides against proteolysis, thereby extending their biological half-life. nih.gov

In a study of a multivalent ligand with δ/µ opioid agonist and NK1 antagonist activities, the incorporation of Dmt at the N-terminus resulted in a compound with a half-life of over 6 hours in rat plasma. nih.gov This demonstrates the profound effect of Dmt in improving the metabolic stability of the peptide.

Furthermore, an L-Dmt¹ analog of Leu-enkephalin exhibited a 4-fold higher stability against aminopeptidase-M compared to the parent peptide. documentsdelivered.com This increased resistance to enzymatic cleavage is a crucial factor for the enhanced in vivo potency of Dmt-containing peptides.

| Peptide | Assay Condition | Half-life / Stability |

| Dmt-D-Ala-Gly-Phe-Met-Pro-Leu-Trp-NH-[3',5'-(CF₃)₂-Bzl] | Rat Plasma | > 6 hours |

| [L-Dmt¹]Leu-enkephalin | Aminopeptidase-M | 4-fold higher stability vs. Leu-enkephalin |

Data sourced from in vitro stability assays.

Allosteric and Orthosteric Modulatory Effects through Conformational Bias

The alkylation of the aromatic ring in the N-terminal tyrosine residue, as seen in Dmt, can enhance hydrophobicity and limit rotational freedom, which in turn affects receptor interaction and functional bioactivity. nih.gov Nuclear Magnetic Resonance (NMR) studies of a Dmt-containing multivalent ligand suggested that the incorporation of Dmt induces a more structured conformation in the opioid pharmacophore at the N-terminus. nih.gov This structured conformation is believed to be responsible for the observed affinities and activities at both opioid and NK1 receptors. nih.gov Such conformational biasing can be interpreted as a form of allosteric modulation, where a modification at one part of the ligand (the N-terminus) influences the binding and activity at another part of the ligand or its interaction with the receptor.

Structure-Function Relationship Elucidation through Analog Design

The systematic replacement of natural amino acids with D-Dmt in peptide analogs serves as a powerful tool for elucidating structure-function relationships. By observing the changes in biological activity upon incorporation of D-Dmt, researchers can infer the role of the original amino acid's side chain conformation and flexibility in receptor binding and activation.

The development of the Dmt-Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) scaffold, for instance, was a significant advancement in creating potent and selective δ-opioid receptor antagonists. nih.gov Further modifications to this scaffold, guided by SAR studies, have led to the discovery of ligands with a range of multifunctional opioid profiles, including KOR agonist/MOR partial agonist and MOR agonist/DOR antagonist activities. elifesciences.org These studies exemplify how D-Dmt can be used as a structural probe to explore the conformational requirements for binding to and activating different opioid receptor subtypes, thereby advancing our understanding of the molecular basis of opioid receptor pharmacology.

Advanced Analytical and Computational Methodologies for Characterizing D 2,6 Dimethyltyrosine Peptides

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution, mimicking a physiological environment. nih.gov For peptides containing D-Tyr(2,6-diMe), NMR studies provide critical data on the local and global conformation.

Two-dimensional (2D) NMR experiments, such as Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are fundamental for assigning proton resonances and determining spatial proximities between protons. NOESY data is particularly crucial, as the intensity of a NOE cross-peak is inversely proportional to the sixth power of the distance between two protons, providing distance restraints that are used in structure calculations.

Key NMR parameters used in the conformational analysis of D-Tyr(2,6-diMe) peptides include:

3JHNHα coupling constants: These scalar couplings are related to the backbone dihedral angle φ through the Karplus equation. mdpi.com Their values help to define the secondary structure elements within the peptide.

Chemical Shift Index (CSI): The deviation of 1Hα and 13Cα chemical shifts from random coil values can indicate the presence of helical or extended secondary structures.

Temperature Coefficients of Amide Protons: The change in the chemical shift of an amide proton with temperature can indicate its involvement in intramolecular hydrogen bonding, a key feature of stable secondary structures. mdpi.com

NMR structural analysis of peptides incorporating 2',6'-dimethyl-L-tyrosine has suggested that this modification can induce structured conformations in the peptide backbone, which is consistent with their observed biological activities. arizona.edu The combination of these NMR-derived restraints allows for the generation of an ensemble of solution structures that represent the conformational landscape of the peptide. nih.govmdpi.com

| NMR Parameter | Information Gained | Typical Application in D-Tyr(2,6-diMe) Peptide Analysis |

|---|---|---|

| NOESY | Interproton distances (< 5 Å) | Defines the overall fold and side-chain orientations. |

| 3JHNHα Coupling Constants | Backbone dihedral angle φ | Identifies secondary structural elements like β-turns and helices. |

| Chemical Shifts (1H, 13C, 15N) | Local electronic environment and secondary structure | Provides initial indications of conformational preferences. |

| Amide Proton Temperature Coefficients | Solvent accessibility and hydrogen bonding | Identifies stable intramolecular hydrogen bonds. |

Mass Spectrometry (MS) for Characterization and Derivatization Studies

Mass spectrometry (MS) is an indispensable tool for the characterization of peptides, providing precise molecular weight information and sequence verification. For peptides containing modified amino acids like D-Tyr(2,6-diMe), MS is used to confirm successful incorporation and to study their fragmentation behavior. nih.gov

High-resolution mass spectrometry techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are routinely used to determine the accurate mass of the synthesized peptide, confirming its elemental composition.

Tandem mass spectrometry (MS/MS) is employed to sequence the peptide and to pinpoint the location of the D-Tyr(2,6-diMe) residue. In MS/MS experiments, the peptide ion is isolated and fragmented, typically through collision-induced dissociation (CID), higher-energy C-trap dissociation (HCD), or electron-transfer dissociation (ETD). nih.govresearchgate.net The resulting fragment ions (primarily b- and y-type ions for CID/HCD, and c- and z-type ions for ETD) are then analyzed to deduce the amino acid sequence. nih.govnih.gov

The presence of the D-Tyr(2,6-diMe) residue, with its increased mass due to the two methyl groups, will result in a characteristic mass shift in the fragment ions containing this residue. The fragmentation pattern can also provide insights into the stability of the peptide backbone in the vicinity of the bulky dimethylated tyrosine. For instance, the steric hindrance introduced by the methyl groups might influence the cleavage efficiency of adjacent peptide bonds.

| MS Technique | Primary Information | Application to D-Tyr(2,6-diMe) Peptides |

|---|---|---|

| MALDI-TOF / ESI-MS | Molecular Weight | Confirmation of successful synthesis and purity assessment. |

| Tandem MS (CID, HCD, ETD) | Amino Acid Sequence | Verification of sequence and localization of the D-Tyr(2,6-diMe) residue. |

| High-Resolution MS | Accurate Mass and Elemental Composition | Unambiguous confirmation of the peptide's chemical formula. |

Derivatization of peptides can be employed to enhance ionization efficiency or to introduce specific fragmentation characteristics for improved detection and quantification by mass spectrometry. rsc.orgnih.govresearchgate.net While the D-Tyr(2,6-diMe) residue itself is a modification, further derivatization of other functional groups within the peptide could be utilized for specific analytical purposes.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides high-resolution, three-dimensional structural information of molecules in the solid state. For peptides containing D-Tyr(2,6-diMe), obtaining a crystal structure can offer an unambiguous view of a low-energy conformation, detailing bond lengths, bond angles, and the packing of molecules in the crystal lattice. researchgate.net

This technique is particularly valuable for understanding how the sterically demanding D-Tyr(2,6-diMe) residue influences the local peptide backbone and side-chain conformation. The solid-state structure can reveal specific intramolecular and intermolecular interactions, such as hydrogen bonds and van der Waals contacts, that stabilize a particular conformation. nih.govresearchgate.net However, it is important to note that the conformation observed in the crystal may not be the only one present in solution, where the peptide is more dynamic. researchgate.net

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

Circular dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution. nih.govspringernature.com CD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The far-UV CD spectrum (190-250 nm) is characteristic of the peptide backbone conformation. units.it

For peptides incorporating D-Tyr(2,6-diMe), CD spectroscopy can be used to monitor changes in secondary structure content (e.g., α-helix, β-sheet, β-turn, or random coil) as a function of solvent conditions, temperature, or upon binding to a biological target. nih.gov The near-UV CD spectrum (250-350 nm) can provide information on the environment of the aromatic side-chain of the D-Tyr(2,6-diMe) residue, as its conformation and interactions will influence the observed CD signal. mdpi.com

Molecular Dynamics (MD) Simulations and Computational Modeling of Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational tool used to study the conformational dynamics of peptides over time. arxiv.org By solving Newton's equations of motion for the atoms of the peptide and the surrounding solvent, MD simulations can provide a detailed picture of the peptide's conformational landscape and its fluctuations. cnr.it

For D-Tyr(2,6-diMe)-containing peptides, MD simulations can:

Explore the accessible conformational space and identify low-energy structures.

Provide insights into the dynamic behavior of the peptide, including the flexibility of the backbone and side chains.

Simulate the effect of the solvent environment on the peptide's conformation.

Complement experimental data from NMR, X-ray crystallography, and CD spectroscopy to generate a comprehensive structural model. mdpi.com

A key application of computational modeling is the prediction of the bioactive conformation of a peptide, which is the conformation it adopts when binding to its biological target. diva-portal.org By combining MD simulations with docking algorithms, it is possible to model the interaction of a D-Tyr(2,6-diMe) peptide with its receptor. nih.gov

These simulations can predict the binding mode of the peptide, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, and electrostatic interactions) that stabilize the peptide-receptor complex, and estimate the binding free energy. nih.gov This information is invaluable for understanding the structure-activity relationship and for the rational design of new peptide analogs with improved affinity and selectivity. nih.gov

| Computational Method | Objective | Key Output for D-Tyr(2,6-diMe) Peptides |

|---|---|---|

| Molecular Dynamics (MD) Simulations | Explore conformational space and dynamics | Ensemble of low-energy conformations, flexibility analysis. |

| Peptide-Protein Docking | Predict binding mode to a receptor | Putative binding pose and key interactions. |

| Free Energy Calculations | Estimate binding affinity | Quantitative prediction of ligand-receptor binding strength. |

Analysis of Hydrogen Bond Networks and Molecular Interactions

The incorporation of D-2,6-dimethyltyrosine, a conformationally constrained amino acid, into peptide sequences introduces significant alterations to their structural and dynamic properties. anaspec.com The steric hindrance imposed by the two methyl groups on the phenolic ring restricts the rotational freedom of the side chain, which in turn influences the local and global conformation of the peptide backbone. A thorough characterization of these peptides necessitates a detailed analysis of the intramolecular and intermolecular hydrogen bond networks and other non-covalent interactions that dictate their three-dimensional structure and stability.

Computational methods, particularly molecular dynamics (MD) simulations, are powerful tools for exploring the conformational landscape of peptides containing modified amino acids. nih.govmdpi.com MD simulations can provide atomic-level insights into how the dimethyl substitution on the tyrosine residue affects hydrogen bonding patterns. drexel.edu For instance, simulations can reveal whether the constrained side chain promotes or disrupts the formation of stable secondary structures like β-turns or γ-turns, which are often stabilized by specific hydrogen bonds. mdpi.com The environment, such as the presence of an explicit solvent, is a critical factor in these simulations, as solvent molecules can compete for hydrogen bonding sites and alter the peptide's conformational preferences. mdpi.com

Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are also crucial for elucidating the hydrogen bonding network. uq.edu.au Temperature dependence of amide proton chemical shifts in NMR can differentiate between solvent-exposed and solvent-shielded (intramolecularly hydrogen-bonded) protons. ripublication.com By analyzing these temperature coefficients (Δδ/ΔT), researchers can map the hydrogen bonds within the peptide structure. Combining NMR data with computational modeling, such as the MELD (Modeling Employing Limited Data) approach, can yield high-resolution structures of complex peptide systems. nih.gov

Ultraviolet resonance Raman spectroscopy offers another avenue to probe tyrosine hydrogen bonding. The frequency of specific tyrosine ring modes is sensitive to the hydrogen-bonding status of the phenolic hydroxyl group, allowing for an estimation of the hydrogen bond strength. nih.gov These advanced analytical methodologies provide a comprehensive picture of the subtle but significant molecular interactions that govern the behavior of D-2,6-dimethyltyrosine-containing peptides.

Machine Learning Approaches for Predicting Post-Translational Modifications (e.g., Nitrotyrosine)

Post-translational modifications (PTMs) are crucial covalent modifications of proteins that occur after translation, significantly expanding the functional diversity of the proteome and regulating nearly all aspects of cellular life. proteobiojournal.commdpi.com Tyrosine residues are susceptible to several important PTMs, including phosphorylation, sulfation, and nitration (formation of nitrotyrosine). nih.gov The increasing level of nitrotyrosine is associated with various diseases, making the identification of nitration sites a critical area of research. nih.gov While experimental methods like mass spectrometry are vital for identifying PTMs, computational prediction tools offer a rapid, high-throughput alternative to guide and complement experimental work. cytoskeleton.com

In recent years, machine learning (ML) and deep learning (DL) have emerged as powerful strategies for accurately predicting PTM sites based on protein sequence and structural information. mdpi.comoup.com These computational models are trained on large datasets of experimentally verified modified and non-modified sites to learn the complex patterns and features that determine a residue's susceptibility to a specific PTM.

Several predictors have been developed specifically for nitrotyrosine, employing various ML algorithms and feature sets. These features often include:

Sequence Information: The amino acid composition and conservation in the vicinity of the target tyrosine residue.

Physicochemical Properties: Characteristics of neighboring amino acids, such as hydropathy and polarity. researchgate.net

Structural Features: Solvent accessibility, secondary structure, and local residue interactions. proteobiojournal.com

Evolutionary Information: Data derived from sequence alignments, which has been shown to significantly contribute to prediction models. nih.gov

The table below summarizes some of the prominent machine learning-based tools developed for predicting nitrotyrosine sites, highlighting the algorithms they employ.

| Predictor Tool | Machine Learning Algorithm(s) Used | Key Features |

| TyrPred | Support Vector Machine (SVM) with elastic net for feature selection | Predicts nitration, sulfation, and phosphorylation of tyrosine. nih.gov |

| NetPhosYeast | Artificial Neural Network (ANN) | Specifically designed for yeast phosphorylation prediction but demonstrates the ANN approach. nih.gov |

| Various | Support Vector Machine (SVM), Random Forest (RF), Artificial Neural Network (ANN) | These are common algorithms used for PTM prediction, integrating multiple features for classification. proteobiojournal.com |

| Sitetack | Convolutional Neural Network (CNN) | A deep learning model that improves PTM prediction by encoding known PTM locations as separate amino acids. oup.com |

Predicting PTMs on non-standard amino acids like D-2,6-dimethyltyrosine presents a unique challenge for current ML models, primarily due to the lack of specific training data. nih.gov However, existing frameworks can be adapted. Models like SIDEpro are being developed to accommodate any PTM or unnatural amino acid, providing a flexible system for high-throughput protein modeling. nih.gov Future work may involve training specialized models on datasets containing peptides with D-2,6-dimethyltyrosine or using transfer learning approaches, where a model trained on natural tyrosine nitration is fine-tuned for this specific derivative. Such computational tools would be invaluable for hypothesizing the functional roles of PTMs on these synthetically modified peptides.

Applications of Fmoc D Tyr 2,6 Dime Oh.dcha in Chemical Biology Research

Design and Synthesis of Ligand-Receptor Interaction Probes

The precise architecture of Fmoc-D-Tyr(2,6-diMe)-OH.DCHA makes it an invaluable building block in the creation of molecular probes for studying ligand-receptor interactions. The dimethyl substitution on the tyrosine ring introduces significant steric hindrance, which can be exploited to investigate the stringency of binding pockets in receptors. By systematically incorporating this modified amino acid into a peptide sequence, researchers can map the spatial requirements of a receptor's active site.

Furthermore, the altered electronic properties of the dimethylated phenol (B47542) ring can influence cation-π and other non-covalent interactions that are often critical for ligand binding. The synthesis of peptide probes containing this amino acid allows for a detailed interrogation of these forces, providing insights into the molecular determinants of receptor affinity and selectivity. While specific examples in the literature are nascent, the principles of using sterically-modified amino acids to probe binding interfaces are well-established.

Development of Conformationally Constrained Peptide Libraries

A significant challenge in peptide-based drug discovery is the inherent flexibility of short peptide chains, which often leads to reduced receptor affinity and susceptibility to enzymatic degradation. This compound addresses this issue by introducing conformational constraints. The bulky dimethyl groups restrict the rotation around the chi (χ) torsion angles of the amino acid side chain, thereby reducing the number of accessible conformations for the entire peptide. anaspec.comfishersci.com

This conformational rigidity is highly desirable when constructing peptide libraries for screening against biological targets. By reducing the conformational entropy of the library members, the likelihood of identifying high-affinity binders is increased. The incorporation of 2,6-dimethyl-tyrosine, a chi-constrained α-amino acid, into strategic positions within a peptide sequence has been shown to substantially reduce the number of side-chain conformers. anaspec.comfishersci.com This pre-organization of the peptide into a more defined structure can lead to enhanced biological activity.

Table 1: Impact of 2,6-dimethyl-Tyrosine on Peptide Conformation

| Feature | Standard Tyrosine | 2,6-dimethyl-Tyrosine |

| Side Chain Flexibility | High | Significantly Reduced |

| Conformational Entropy | High | Low |

| Predisposition to Defined Secondary Structures | Low | Increased |

| Receptor Binding Affinity | Variable | Potentially Enhanced |

Research into Peptide-Protein Interactions and Orthogonal Systems

The study of peptide-protein interactions is fundamental to understanding cellular signaling and designing targeted therapeutics. This compound can be utilized in the synthesis of peptides designed to probe these interactions with high specificity. The unique structural and electronic signature of the 2,6-dimethyl-D-tyrosine residue can serve as a "spectroscopic handle" or a unique recognition element.

In the context of orthogonal systems, where multiple molecular interactions are studied independently within the same system, peptides containing this unnatural amino acid can be designed to interact with a specific engineered protein partner without cross-reacting with native cellular components. The distinct shape and chemical properties of the modified tyrosine can be exploited to create highly selective "bump-and-hole" or other engineered protein-ligand pairs, which are invaluable for dissecting complex biological networks.

Creation of Novel Peptidomimetics for Preclinical Investigation

The incorporation of D-amino acids and other non-proteinogenic residues is a well-established strategy for enhancing the therapeutic potential of peptides. Peptides containing D-amino acids are generally more resistant to degradation by proteases, leading to a longer in vivo half-life. This compound combines the benefits of a D-amino acid with conformational constraint, making it an attractive building block for novel peptidomimetics.

For instance, in a study on opioid peptides, analogs containing L-2,6-dimethyl-tyrosine (L-Dmt) showed significantly increased biological activities. Conversely, the corresponding D-Dmt analogs exhibited diminished or lesser potency compared to the parent peptide. This highlights the critical role of stereochemistry in conjunction with side-chain modification in determining the pharmacological profile of a peptidomimetic. While the D-isomer may not always lead to increased potency, its inclusion is a key strategy in the iterative process of drug design to explore the stereochemical requirements of receptor binding and to enhance metabolic stability.

Probing Receptor Recognition Mechanisms

Understanding how a ligand is recognized by its receptor at a molecular level is crucial for rational drug design. The steric bulk of the 2,6-dimethyl groups in this compound can be used to probe the "edges" of a receptor's binding pocket. By observing how the introduction of this bulky residue affects binding affinity, researchers can infer the size and shape of the active site.

Furthermore, the D-configuration of the amino acid can provide insights into the required orientation of the peptide backbone and side chains for optimal receptor engagement. If a peptide with a D-amino acid at a specific position retains or loses activity, it provides valuable information about the stereochemical preferences of the receptor. The systematic substitution of native amino acids with this compound in a bioactive peptide can, therefore, serve as a powerful tool to dissect the intricate details of receptor recognition and activation mechanisms.

Future Research Directions and Emerging Trends

Advancements in Stereoselective Synthesis of Complex D-Amino Acid Analogs

The efficient and stereochemically pure synthesis of complex D-amino acids remains a significant challenge. Future research will focus on overcoming the limitations of current methods, particularly for sterically hindered analogs like D-2,6-dimethyltyrosine. While multi-step chemical syntheses using chiral auxiliaries have been developed for the L-isomer, these routes can be resource-intensive. tandfonline.comresearchgate.netnjmu.edu.cn

A major emerging trend is the application of protein engineering and biocatalysis to create highly stereoselective enzymatic routes. nih.gov Researchers are actively developing artificial D-amino acid dehydrogenases (DAADH) by modifying existing enzymes, such as meso-diaminopimelate dehydrogenase. mdpi.comnih.gov These engineered enzymes can produce a wide range of D-amino acids, including those with aromatic and branched side chains, from inexpensive 2-oxo acid precursors with high yields and excellent enantiomeric purity (>99%). nih.govwikipedia.org Future work will aim to tailor the substrate specificity of these enzymes to accommodate more complex and sterically demanding keto-acids, enabling a one-step, environmentally friendly synthesis of molecules like D-2,6-dimethyltyrosine. researchgate.netsemanticscholar.org

Table 1: Comparison of Synthetic Strategies for Complex D-Amino Acids

| Strategy | Description | Advantages | Future Research Focus |

|---|---|---|---|

| Chemical Synthesis | Multi-step synthesis using chiral auxiliaries, asymmetric alkylation, or enantioselective hydrogenation to control stereochemistry. tandfonline.com | Well-established for a variety of analogs; scalable. | Developing more efficient routes with fewer steps and less expensive, recyclable chiral auxiliaries. tandfonline.comresearchgate.net |

| Enzymatic Synthesis | Use of engineered enzymes, such as D-amino acid dehydrogenases (DAADH) or D-amino acid aminotransferases (D-AAT), for the asymmetric amination of prochiral keto-acids. researchgate.netresearchgate.net | High stereoselectivity (>99% ee), mild reaction conditions, environmentally friendly, one-step reactions. wikipedia.orgresearchgate.net | Engineering enzyme active sites to accept more complex and sterically hindered substrates; developing multi-enzyme cascade systems. mdpi.comtandfonline.com |

Exploration of D-2,6-Dimethyltyrosine in Diverse Peptide Modalities (e.g., Macrocycles, Stapled Peptides)

The conformational rigidity imposed by the 2,6-dimethyl substitution is highly valuable for structuring peptides into specific secondary structures, such as α-helices. nih.gov This is particularly relevant for peptide macrocycles and stapled peptides, which are designed to mimic protein secondary structures to inhibit protein-protein interactions. nih.gov

Future research will extensively explore the use of Fmoc-D-Tyr(2,6-diMe)-OH in these modalities. Its D-configuration provides inherent stability against proteases, while its constrained side-chain can pre-organize the peptide backbone, reducing the entropic penalty of binding to a target. nih.gov The incorporation of D-amino acids is a known strategy to facilitate the formation of specific folded structures, such as β-turns. lifetein.com Furthermore, cyclic peptides composed of alternating D- and L-amino acids are known to self-assemble into highly ordered nanotubes, opening applications in nanotechnology. mdpi.comdovepress.comnih.gov The unique steric profile of D-2,6-dimethyltyrosine could be exploited to control the diameter and surface properties of these self-assembled nanostructures. researchgate.net

Computational Design of Peptides with Tunable Conformational Properties

The unique structural properties of D-2,6-dimethyltyrosine make it an ideal candidate for computational peptide design. Standard protein structure prediction algorithms are often inadequate for peptides containing non-standard amino acids, necessitating the development of new computational pipelines. youtube.com Future research will leverage molecular dynamics (MD) simulations and quantum mechanics (QM) to accurately model the conformational landscape of peptides containing this residue. researchgate.netbyu.edu

By understanding how the sterically demanding dimethylated ring restricts the peptide backbone's dihedral angles (phi/psi), researchers can design peptides with highly predictable and stable structures. byu.edu De novo peptide design servers like PEP-FOLD are evolving to handle more complex sequences and constraints. univ-paris-diderot.fr The ultimate goal is to use computational tools to design macrocyclic or linear peptides where D-2,6-dimethyltyrosine acts as a molecular "lynchpin," locking the peptide into a bioactive conformation that is optimized for target affinity and selectivity.

Expanding the Scope of Non-Canonical Amino Acid Incorporation Technologies

The site-specific incorporation of non-canonical amino acids (ncAAs) into peptides and proteins is a rapidly advancing field. While solid-phase peptide synthesis (SPPS) is a standard method for including any desired amino acid, including D-isomers, future trends are focused on ribosomal synthesis through genetic code expansion. addgene.orgwikipedia.org

This technology involves creating an "orthogonal" aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon (often a stop codon like UAG) and assigns it to a specific ncAA. addgene.orgnih.gov A significant challenge and an active area of research is the incorporation of D-amino acids, as the ribosome has evolved to favor L-amino acids. frontiersin.orgacs.org Recent breakthroughs using modified ribosomes have shown enhanced incorporation of D-amino acids in cell-free systems. acs.orgharvard.edu The development of synthetases and ribosomal machinery capable of efficiently incorporating sterically hindered D-amino acids like D-2,6-dimethyltyrosine in vivo represents a major frontier that would revolutionize the production of D-peptides and engineered proteins. frontiersin.org

Table 2: Technologies for Incorporating Non-Canonical Amino Acids (ncAAs)

| Technology | Description | Applicability to D-Tyr(2,6-diMe)-OH | Future Trend |

|---|---|---|---|

| Solid-Phase Peptide Synthesis (SPPS) | Stepwise chemical synthesis of peptides on a solid support. | Direct and routine incorporation using the Fmoc-protected building block. | Optimization for efficiency and green chemistry principles. |

| Enzymatic Condensation | Use of proteases in reverse in organic solvents to form peptide bonds. acs.org | Feasible, particularly for shorter peptide fragments. | Engineering enzymes for broader substrate scope and higher efficiency. |

| Genetic Code Expansion | Reassigning a codon (e.g., UAG) to an ncAA via an orthogonal tRNA/synthetase pair. wikipedia.org | Highly challenging due to steric hindrance and D-chirality; currently an area of active research. frontiersin.orgacs.org | Evolving specialized ribosomes and synthetases that can accommodate complex D-amino acids in vivo. harvard.edu |

| Cell-Free Protein Synthesis | In vitro protein synthesis systems where components can be manipulated. | More feasible than in vivo methods; allows for the use of chemically misacylated tRNAs. acs.org | System optimization and ribosome engineering to improve incorporation efficiency of challenging ncAAs. harvard.edu |

New Applications in Biomaterials Science and Nanotechnology

Self-assembling peptides are emerging as powerful building blocks for creating novel biomaterials such as hydrogels, nanofibers, and nanotubes for applications in tissue engineering and drug delivery. mdpi.comnih.gov The properties of these materials are dictated by the amino acid sequence. The inclusion of D-amino acids is known to enhance the proteolytic stability and can alter the self-assembly kinetics and the mechanical properties of the resulting hydrogels. rsc.org

The future in this field lies in using architecturally complex amino acids like D-2,6-dimethyltyrosine to exert precise control over the self-assembly process. The rigid, bulky side chain can direct the formation of specific, well-ordered nanostructures. For example, its incorporation into amphiphilic peptides could lead to the formation of more stable micelles or vesicles. dovepress.com Furthermore, peptides containing this residue could be used to create highly stable hydrogels for 3D cell culture or as carriers for sustained drug release, where the D-amino acid structure ensures longevity and structural integrity. rsc.org

Q & A

Q. What are the recommended synthesis strategies for Fmoc-D-Tyr(2,6-diMe)-OH.DCHA, and how does steric hindrance from dimethyl groups affect coupling efficiency?

- Methodological Answer : The synthesis typically involves Fmoc solid-phase peptide synthesis (SPPS). The dimethyl groups at positions 2 and 6 on the tyrosine aromatic ring introduce steric hindrance, which can slow coupling reactions. To mitigate this:

- Use double coupling protocols with activating agents like HBTU/HOBt or PyBOP.

- Extend reaction times (e.g., 2–4 hours) and employ elevated temperatures (40–50°C) to improve efficiency.

- Monitor completion via Kaiser or chloranil tests .

- Purify the final product via reverse-phase HPLC, leveraging the DCHA counterion to enhance solubility in organic solvents .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Key techniques include:

- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95% is typical for research-grade material).

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]+ or [M+Na]+ ions).

- NMR : Analyze H and C spectra to verify the dimethyl substitution pattern and DCHA presence. For example, aromatic protons in the tyrosine ring will show upfield shifts due to methyl groups .

Q. What are the optimal storage conditions to prevent degradation of this compound?

- Methodological Answer :

- Store at -20°C in airtight, light-protected containers to avoid moisture absorption and Fmoc group cleavage.

- For short-term use (1–2 weeks), keep desiccated at 2–8°C.

- Prior to use, equilibrate to room temperature in a dry environment to prevent condensation .

Advanced Research Questions

Q. How can coupling efficiency be optimized for this compound in peptide sequences with additional steric constraints?

- Methodological Answer :

- Employ microwave-assisted synthesis to enhance reaction kinetics under controlled temperatures (50–60°C).

- Use bulky activating reagents (e.g., COMU) to reduce steric clashes during carbodiimide-mediated couplings.

- Pre-activate the amino acid for 5–10 minutes before resin addition. Validate efficiency via MALDI-TOF MS after each coupling step .

Q. What experimental approaches resolve contradictions in reported stability data for Fmoc-protected tyrosine derivatives under acidic conditions?

- Methodological Answer :

- Conduct pH-controlled stability assays : Incubate the compound in TFA (0.1–5%) at 25°C and 40°C, then quantify degradation via HPLC.

- Compare results with structurally similar compounds (e.g., Fmoc-D-Tyr(tBu)-OH) to isolate the impact of dimethyl vs. tert-butyl groups.

- Use F NMR (if applicable) to track fluorine-labeled byproducts in real-time .

Q. How can racemization during peptide synthesis with this compound be systematically monitored and minimized?

- Methodological Answer :

- Analyze epimerization via chiral HPLC or circular dichroism (CD) spectroscopy.

- Optimize base selection (e.g., 20% piperidine in DMF) and reduce deprotection time to <5 minutes.

- For critical applications, use DIC/Oxyma Pure as a low-racemization coupling system .

Q. What solvent systems are most effective for dissolving this compound in large-scale peptide synthesis?

- Methodological Answer :

- The DCHA counterion improves solubility in DMF or DCM (up to 0.2 M). For recalcitrant cases:

- Add 1–5% NMP (N-methylpyrrolidone) to reduce viscosity.

- Pre-sonicate solutions for 10–15 minutes.

- Avoid DMSO due to potential side reactions with the Fmoc group .

Q. How do conflicting reports on the reactivity of dimethyl-substituted tyrosine derivatives inform experimental design for novel peptide analogs?

- Methodological Answer :

- Design comparative kinetic studies using model peptides (e.g., ACP-derived sequences) to quantify coupling rates vs. unmodified tyrosine.

- Use DFT calculations to predict steric and electronic effects of dimethyl substitution on transition states.

- Cross-validate results with orthogonal techniques (e.g., X-ray crystallography of intermediate complexes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.